molecular formula C20H26N2O7 B2744598 Ethyl 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate CAS No. 1396706-88-9

Ethyl 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate

Cat. No.: B2744598
CAS No.: 1396706-88-9
M. Wt: 406.435
InChI Key: ZQSBQDIJBBEKOK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate is a chemical compound with a complex structure that includes a piperidine ring, a cyanobenzyl group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 4-cyanobenzyl chloride with piperidine to form the intermediate 4-(((4-cyanobenzyl)oxy)methyl)piperidine. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product, Ethyl 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetate. The oxalate salt is formed by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitriles to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the cyanobenzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines. Substitution reactions could introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Ethyl 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.

    Medicine: Due to its potential pharmacological properties, it is investigated as a pharmaceutical intermediate and potential therapeutic agent.

    Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate involves its interaction with specific molecular targets. The piperidine ring and cyanobenzyl group are likely to play key roles in binding to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-{[(4-cyanobenzyl)oxy]methyl}-1-piperidinyl)acetate: A closely related compound with similar structural features.

    Piperidine derivatives: Compounds containing the piperidine ring, which are widely used in pharmaceuticals and organic synthesis.

Uniqueness

Ethyl 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]acetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3.C2H2O4/c1-2-23-18(21)12-20-9-7-17(8-10-20)14-22-13-16-5-3-15(11-19)4-6-16;3-1(4)2(5)6/h3-6,17H,2,7-10,12-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSBQDIJBBEKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC(CC1)COCC2=CC=C(C=C2)C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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